molecular formula C9H8BrNO B12942371 2-Bromo-4H-chromen-4-amine

2-Bromo-4H-chromen-4-amine

Cat. No.: B12942371
M. Wt: 226.07 g/mol
InChI Key: OMRBLNWUDFORDX-UHFFFAOYSA-N
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Description

2-Bromo-4H-chromen-4-amine is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring. This compound is of particular interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4H-chromen-4-amine typically involves the bromination of 4H-chromen-4-amine. One common method is the reaction of 4H-chromen-4-amine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4H-chromen-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted chromen-4-amines.

    Oxidation Reactions: Products include chromenone derivatives.

    Reduction Reactions: Products include chroman derivatives.

Scientific Research Applications

2-Bromo-4H-chromen-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4H-chromen-4-amine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. In biological systems, the compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4H-chromen-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine atom may enhance the compound’s biological activity compared to its chlorine or iodine analogs .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

2-bromo-4H-chromen-4-amine

InChI

InChI=1S/C9H8BrNO/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5,7H,11H2

InChI Key

OMRBLNWUDFORDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C=C(O2)Br)N

Origin of Product

United States

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